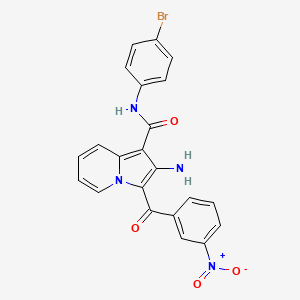
2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H15BrN4O4 and its molecular weight is 479.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, with the CAS number 906162-85-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, highlighting its pharmacological relevance.
- Molecular Formula : C22H15BrN4O4
- Molecular Weight : 479.3 g/mol
- Structure : The compound features an indolizine core substituted with a bromophenyl group and a nitrobenzoyl moiety, contributing to its diverse biological activities.
Biological Activities
Recent studies have highlighted various biological activities associated with indolizine derivatives, including:
- Antimicrobial Activity : Indolizines have shown effectiveness against a range of pathogens, making them candidates for developing new antibiotics .
- Antioxidant Activity : Compounds in this class exhibit significant antioxidant properties, which can protect cells from oxidative stress .
- Anti-inflammatory Activity : Some indolizine derivatives demonstrate the ability to inhibit inflammatory processes, suggesting potential in treating inflammatory diseases .
- Neuropharmacological Effects : Research indicates that certain indolizines can act as agonists for the α7 nicotinic acetylcholine receptor (nAChR), which is relevant for conditions like schizophrenia .
Synthesis Methods
The synthesis of this compound can be approached through various methods, commonly involving cyclization reactions that form the indolizine framework. The following methods are notable:
- Tschitschibabin Reaction : A classic method for synthesizing indolizines through the reaction of α-bromoketones with hydrazines.
- 1,3-Dipolar Cycloadditions : This method allows for the formation of indolizine derivatives by reacting dipoles with suitable dipolarophiles .
Case Studies
Several studies have investigated the biological activity of similar indolizine compounds:
- Study on Antimicrobial Activity :
- Evaluation of Neuropharmacological Effects :
- Antioxidant and Anti-inflammatory Studies :
Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O4/c23-14-7-9-15(10-8-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-4-3-5-16(12-13)27(30)31/h1-12H,24H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDZVNMUCIMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














